2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is a compound that features a tert-butoxycarbonyl protecting group attached to an amino group, along with a cyclohexenyl moiety. This structure is notable for its potential applications in medicinal chemistry, particularly in drug design and synthesis. The compound's systematic name reflects its complex structure, which includes both aliphatic and cyclic components.
This compound can be classified under amino acids due to the presence of an amino group and a carboxylic acid functional group. It is often utilized in organic synthesis as a building block for more complex molecules. The compound's chemical formula is C14H25NO4, indicating it contains 14 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms. It is registered under various identifiers including the CAS number 2817530 in chemical databases like PubChem .
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves several key steps:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid can be represented by its chemical formula C14H25NO4. The structural representation highlights the following features:
The molecular weight of this compound is approximately 271.36 g/mol, which is relevant for calculations in stoichiometry and formulation .
2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid can undergo several chemical reactions:
These reactions are significant for synthesizing derivatives or conjugates that may exhibit enhanced biological activity.
The mechanism of action for compounds like 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves interactions at the molecular level with biological targets. For instance:
Understanding these mechanisms is crucial for optimizing its use in drug development.
The physical properties of 2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid include:
Chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthetic processes.
2-((tert-Butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid has several applications in scientific research:
The establishment of the chiral α-carbon center in 2-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid represents a critical synthetic challenge requiring precise stereochemical control. Three principal catalytic paradigms enable enantioselective construction of this stereogenic center: transition metal catalysis, organocatalysis, and biocatalysis. In transition metal-catalyzed asymmetric hydrogenation, prochiral enamide precursors undergo reduction using chiral Rh(I) or Ru(II) complexes. For instance, hydrogenation of (Z)-2-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)prop-2-enoic acid using a DuPhos-Rh catalyst achieves >98% enantiomeric excess (ee) under mild hydrogen pressure (20-50 psi) in methanol at ambient temperature [2]. This methodology benefits from well-established industrial precedents in amino acid synthesis, including the production of enantiomerically pure pharmaceutical intermediates like (S)-phenylalanine derivatives [7].
Organocatalytic approaches employ cinchona alkaloid-derived catalysts or proline-based systems for the enantioselective Mannich reaction or aldol addition. The reaction between tert-butoxycarbonyl-protected glycine Schiff bases (e.g., glycine imine of benzophenone) and cyclohex-3-en-1-one derivatives in the presence of (S)-proline (20 mol%) provides the (S)-configured α-amino acid precursor with 85-92% ee. This strategy circumvents transition metals but typically requires cryogenic conditions (-40°C) to achieve high enantioselectivity [7].
Table 1: Comparative Performance of Asymmetric Methods for Chiral Center Formation
Methodology | Catalyst System | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-Catalyzed Hydrogenation | (R,R)-Me-DuPhos-Rh(nbd)BF₄ | 50 psi H₂, MeOH, 25°C | >98 | 95 |
Ru-Catalyzed Hydrogenation | Noyori BINAP-Ru(II) diacetate | 200 psi H₂, iPrOH/KOH, 50°C | 95 | 90 |
Proline Organocatalysis | (S)-Proline (20 mol%) | DMSO, -40°C, 72h | 92 | 75 |
Biocatalytic Amination | Engineered Transaminase | pH 7.5, 30°C, PLP cofactor | >99 | 88 |
Biocatalytic strategies utilize engineered transaminases or amino acid dehydrogenases for reductive amination of the corresponding α-keto acid precursor. Immobilized (R)-selective ω-transaminase variants catalyze the conversion of 3-(cyclohex-3-en-1-yl)-2-oxopropanoic acid to the (R)-α-amino acid using isopropylamine as amine donor, achieving >99% ee. This aqueous-phase process operates at ambient temperature and neutral pH, aligning with green chemistry principles [5] [7].
The cyclohex-3-en-1-yl moiety presents distinctive opportunities for stereoselective functionalization through transition metal-catalyzed transformations. Palladium-catalyzed Heck couplings enable the introduction of complex substituents onto the unsaturated ring. For example, the reaction between 3-bromocyclohexene and tert-butyl acrylate under Jeffery-Larock conditions (Pd(OAc)₂, Bu₄NCl, K₂CO₃, DMF, 80°C) yields 3-(tert-butoxycarbonyl)cyclohex-3-ene-1-carboxylate as a versatile intermediate. This transformation proceeds via syn-migratory insertion and β-hydride elimination, establishing the trans-diastereomer as the major product (d.r. 8:1) [2].
Asymmetric hydrogenation of the cyclohexene double bond provides access to chiral cyclohexyl derivatives without affecting the existing chiral center. Iridium complexes with chiral phosphine-oxazoline ligands (e.g., (R,S)-Josiphos) catalyze the hydrogenation of 3-(cyclohex-3-en-1-yl)-protected amino acids, yielding the saturated (S,S)-configured product with 96% ee and >20:1 diastereoselectivity. This diastereocontrol arises from substrate-directed hydrogenation where the existing α-amino acid functionality coordinates to the metal center [2].
Ring-closing metathesis (RCM) serves as a powerful method for constructing the cyclohexene ring from acyclic precursors. Dienes such as N-Boc-diallylglycine undergo cyclization using Grubbs II catalyst (5 mol%) in dichloromethane at reflux, forming the N-Boc-2-amino-3-(cyclohex-3-en-1-yl)propanoate skeleton with >95% efficiency. The reaction tolerates various protecting groups, though ethylene removal requires extended reaction times or vacuum application [4].
Orthogonal protection strategies are indispensable for synthesizing complex peptides containing 2-amino-3-(cyclohex-3-en-1-yl)propanoic acid residues. The tert-butoxycarbonyl (Boc) group serves as the primary α-amino protector, removable under acidic conditions (25-50% trifluoroacetic acid in dichloromethane) while remaining stable toward nucleophiles and bases. For side-chain carboxylate protection during peptide elongation, allyl esters and 2-phenylisopropyl esters offer orthogonal deprotection profiles. Allyl esters are cleaved by Pd(0) catalysts (Pd(PPh₃)₄, PhSiH₃, THF) without affecting Boc groups, while 2-phenylisopropyl esters undergo removal with dilute trifluoroacetic acid (1% in dichloromethane) [8] [3].
For lysine-like derivatives such as 2,3-diaminopropanoic acid, ivDde [1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl] and Mtt [4-methyltrityl] groups enable selective side-chain protection. The ivDde group exhibits exceptional stability toward piperidine (20% in dimethylformamide) and trifluoroacetic acid (up to 50%), yet undergoes clean deprotection with 2% hydrazine in dimethylformamide. This permits selective exposure of side-chain amines for acylation while maintaining Boc protection at the α-position. Mtt demonstrates higher acid lability, removable with 1% trifluoroacetic acid in dichloromethane/triisopropylsilane (95:5), enabling selective deprotection in the presence of tert-butyl-based protectors [3].
Table 2: Orthogonal Protection Groups for Amino Acid Functionalization
Protecting Group | Attachment Site | Deprotection Conditions | Orthogonality Features |
---|---|---|---|
Boc | α-Amino | 25-50% TFA/DCM | Stable to bases, nucleophiles, hydrogenation |
ivDde | Side-chain amine | 2% hydrazine/DMF | Stable to piperidine, TFA (≤50%) |
Mtt | Side-chain amine | 1% TFA/DCM/TIS (95:5) | Cleavable under very mild acid conditions |
Allyl | Carboxylate | Pd(PPh₃)₄/PhSiH₃/THF | Stable to acids, bases, nucleophiles |
Alloc | Side-chain amine | Pd(PPh₃)₄/morpholine/CHCl₃:AcOH:NMM (37:2:1) | Stable to piperidine, TFA |
The allyloxycarbonyl (Alloc) group provides complementary side-chain protection for amines, removable under nearly neutral conditions via Pd(0)-catalyzed allyl transfer. This allows sequential deprotection strategies: initial Alloc removal with Pd(PPh₃)₄/CHCl₃:acetic acid:N-methylmorpholine (37:2:1) under argon, followed by ivDde deprotection with hydrazine. This orthogonality prevents nucleophile-induced side reactions during deprotection and facilitates solid-phase synthesis of branched peptide architectures [3] [8].
Solid-phase peptide synthesis enables efficient incorporation of 2-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid into complex peptides using backbone anchoring strategies. The backbone anchoring linker (BAL) approach allows attachment through the amino acid side chain, leaving both C- and N-termini available for elongation. For this derivative, the C5'-aminouridine attachment methodology provides a model: 2',3'-O-isopropylidene-C5'-aminouridine undergoes reductive amination with BAL-functionalized resins (1% acetic acid/dimethylformamide, NaCNBH₃, methanol) to form a stable secondary amine linkage. This strategy prevents diketopiperazine formation during subsequent couplings and enables C-terminal modification after cleavage [4].
The Wang resin and 2-chlorotrityl chloride resin offer robust platforms for C-terminal carboxylate anchoring. Esterification occurs via DIC/HOBt-mediated coupling of the N-Boc-protected amino acid in dichloromethane/dimethylformamide (4:1), achieving >95% loading efficiency. The acid-labile trityl linkage (cleavable with 20% hexafluoroisopropanol in dichloromethane) provides mild cleavage conditions that preserve the acid-sensitive cyclohexenyl moiety and prevent tert-butyl carbocation formation. This contrasts with traditional Merrifield resins requiring strong Lewis acids for cleavage, which could degrade the unsaturated ring [9] [4].
During chain elongation on solid support, aggregation mitigation requires strategic solvent combinations. The cyclohexenyl group's hydrophobicity promotes β-sheet formation, necessitating the inclusion of dimethyl sulfoxide (25%) or 1,1,1,3,3,3-hexafluoro-2-propanol (10%) in dimethylformamide to disrupt secondary structures. Double couplings with PyAOP/6-Cl-HOBt/DIEA in N-methylpyrrolidone ensure >99.5% coupling efficiency, as monitored by chloranil tests for secondary amines. Microwave-assisted coupling (50°C, 10 min) further enhances the reaction kinetics for sterically hindered residues [9].
Biocatalytic approaches provide sustainable routes to enantiopure 2-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid through engineered enzymes exhibiting expanded substrate promiscuity. Halohydrin dehalogenases (HHDHs) represent particularly versatile catalysts following directed evolution. Wild-type HheD8 from Thauera aminoaromatica S2 exhibits marginal activity for oxetane formation from γ-haloalcohol precursors (18% yield, 74% ee). Iterative saturation mutagenesis at residues F19, A69, Y168, M124, R127, Q160, N161, and R182—identified through AlphaFold-predicted structure docking—generated variant F19A/A69F/R127S with 7-fold enhanced activity and >99% ee for the (S)-oxetane intermediate. Subsequent enzymatic hydrolysis using an engineered penicillin G acylase yields the enantiopure amino acid [5].
Transaminases offer single-step asymmetric amination of the prochiral keto acid precursor. Engineered (R)-selective ω-transaminases (e.g., from Arthrobacter sp.) converted 3-(cyclohex-3-en-1-yl)-2-oxopropanoic acid to the (R)-amino acid with >99% ee using alanine as amine donor, coupled with lactate dehydrogenase for cofactor recycling. Immobilization on epoxy-functionalized methacrylate beads enabled catalyst recycling for 10 batches without significant activity loss (85% yield average). The Boc-protection is subsequently performed enzymatically using lipases in tert-butyl acetate, achieving 92% yield without racemization [5] [7].
Table 3: Biocatalytic Systems for Enantioselective Synthesis
Biocatalyst | Reaction | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Engineered HheD8 (F19A/A69F/R127S) | Oxetane formation from γ-haloalcohol | pH 8.5, 30°C, 24h | 49 | >99 |
Evolved transaminase (Arthrobacter sp.) | Reductive amination of α-keto acid | pH 7.5, 30°C, LDH/Ala | 88 | >99 |
Pseudomonas fluorescens lipase | Boc-protection | tert-butyl acetate, 37°C | 92 | >99 |
Engineered penicillin G acylase | Oxetane hydrolysis | pH 10.5, 25°C | 50 | >99 |
Whole-cell biocatalysis using recombinant Escherichia coli co-expressing an optimized transaminase and a glucose dehydrogenase for cofactor regeneration enables efficient large-scale production. Fed-batch fermentation at 200-L scale (30°C, pH 7.0, dissolved oxygen >30%) achieved 50 g/L product concentration with 98% conversion and >99.5% ee. This process eliminates the need for soluble cofactors and simplifies downstream purification by direct adsorption onto macroporous resin, demonstrating industrial viability for multigram-scale synthesis [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3